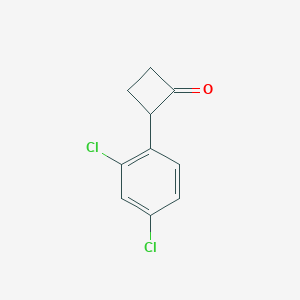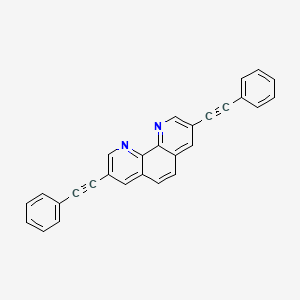
3,8-Bis(phenylethynyl)-1,10-phenanthroline
Übersicht
Beschreibung
3,8-Bis(phenylethynyl)-1,10-phenanthroline is a useful research compound. Its molecular formula is C28H16N2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,8-Bis(phenylethynyl)-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,8-Bis(phenylethynyl)-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis
- 3,8-Bis(phenylethynyl)-1,10-phenanthroline derivatives are used in catalysis. For instance, a study by Lin et al. (2023) discusses a Phen-based periodic mesoporous organosilica (Phen-PMO) with Phen moieties incorporated into the organosilica framework. This complex showed good catalytic activity for hydrosilylation reactions.
Photophysical Properties
- Karnahl et al. (2009) explored the synthesis of 3,8-disubstituted 1,10-phenanthroline derivatives and their ruthenium complexes. These compounds were characterized by NMR, UV/Vis spectroscopy, MS, electrochemical measurements, and Raman spectroscopy, indicating potential applications in light-emitting and electronic devices.
Luminescent Properties
- Shi et al. (2013) studied the luminescent properties of lanthanide complexes with 1,10-phenanthroline ligands, demonstrating effective sensitization of rare earths for characteristic emissions.
Sensor Development
- Wu et al. (2008) discussed the development of conjugated oligomers containing 1,10-phenanthroline for metal ion-sensing, highlighting the potential of these materials in ion-sensor applications.
- Zhang et al. (2012) synthesized a 1,10-phenanthroline derivative for sensing Zn2+ ions, demonstrating its high selectivity and low detection limit.
Nanotechnology and Material Science
- Huang et al. (2008) synthesized derivatives of 3,8-bis(4-mercaptophenyl)-1,10-phenanthroline for creating nanocomposite junctions with gold nanoparticles, indicating potential in nanotechnology and material science.
Optical Sensors
- Jeong et al. (2008) studied the use of phenanthroline derivatives in ruthenium complexes as optical sensors, highlighting their potential in environmental monitoring and analytical chemistry.
Eigenschaften
IUPAC Name |
3,8-bis(2-phenylethynyl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEPBSUIVOVLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478115 | |
| Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168003-69-8 | |
| Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B8224496.png)


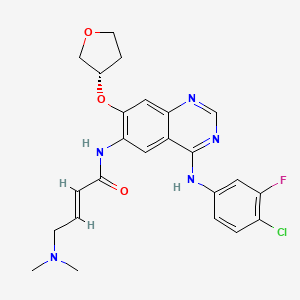
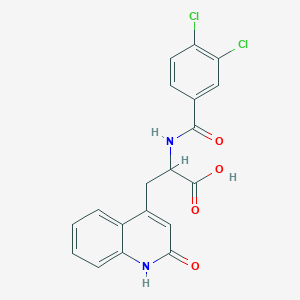
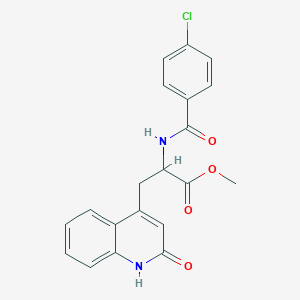
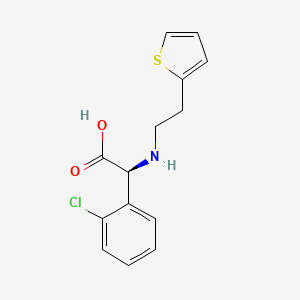
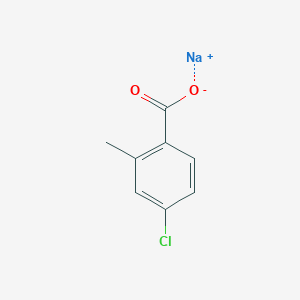
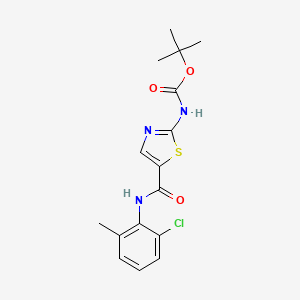

![(6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b']dipyridine](/img/structure/B8224570.png)
![1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane](/img/structure/B8224587.png)
